Coumarin 337
Overview
Description
Coumarin 337 (C337) is an organic compound belonging to the coumarin family. It is a naturally occurring compound found in various plants and is used in many industries. Coumarin 337 is a versatile compound that has a wide range of uses in both research and industry. It is used in the synthesis of a variety of products and can be used as a starting material for many chemical reactions. Coumarin 337 has been studied for its potential therapeutic applications, as well as its ability to act as a fluorescent probe for a variety of biological processes.
Scientific Research Applications
Overview of Coumarin
Coumarin, a versatile scaffold, has been gaining significant attention in the scientific community due to its wide range of biological activities. It's a simple structure widespread in nature, found in many plants, fungi, and bacteria. The ease of synthesis and modification of the coumarin nucleus has led to the exploration of its potential in various fields, including medicinal chemistry, agrochemicals, and the cosmetics and fragrances industry (Annunziata et al., 2020).
Anti-inflammatory Properties
Coumarins have been explored for their anti-inflammatory properties using both in vitro and in vivo models. The compounds have shown to inhibit several inflammatory markers and pathways, suggesting their potential as novel anti-inflammatory therapeutic drugs (Vigil de Mello & Frode, 2018).
Applications in Medicinal Chemistry
Coumarin compounds have shown significant potential in medicinal chemistry, particularly in treating various diseases. They have exhibited diverse biological activities such as anticoagulant, anticancer, antioxidant, antiviral, anti-diabetic, anti-inflammatory, antibacterial, antifungal, and anti-neurodegenerative properties (Pereira et al., 2018).
Antidiabetic Effects
The application of coumarins in antidiabetic therapy has been a subject of increasing research interest. Studies have focused on the effects of coumarins against diabetes and its complications, discussing the cellular and molecular mechanisms underlying these effects (Li et al., 2017).
Role in Neurodegenerative Diseases
Coumarin has been identified as a promising compound for the development of therapies for psychiatric and neurodegenerative disorders. Its interactions with various receptors and enzymes in the central nervous system, and its potential in treating diseases like Alzheimer's and Parkinson's, have been studied extensively (Skalicka‐Woźniak et al., 2016).
Anticancer Properties
The anticancer potential of coumarins has been highlighted, with studies focusing on their ability to regulate various cellular pathways selectively. The structural activity relationships of coumarins have been studied to understand the chemical groups responsible for their anticancer potential (Thakur et al., 2015).
Therapeutic Effects Based on Substitution Patterns
The therapeutic effects of coumarins vary depending on their substitution patterns. Derivatives of coumarin have shown effects against several human diseases and types of cancer. Molecular docking studies have been used to evaluate how these compounds selectively bind to proteins involved in various cellular processes (Flores-Morales et al., 2023).
properties
IUPAC Name |
4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-9-12-8-11-7-10-3-1-5-18-6-2-4-13(14(10)18)15(11)20-16(12)19/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDFMCJIHJNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C#N)CCCN3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069054 | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin 337 | |
CAS RN |
55804-68-7 | |
Record name | 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55804-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumarin 337 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin 337 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COUMARIN 337 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PZP222LOZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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